molecular formula C14H20BClO4 B6162619 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester CAS No. 2121512-49-8

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B6162619
CAS No.: 2121512-49-8
M. Wt: 298.6
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Description

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester is an organoboron compound belonging to the class of aryl boronic acid pinacol esters. These compounds serve as protected forms of boronic acids and are widely utilized as versatile building blocks and synthetic intermediates in organic synthesis, medicinal chemistry, and materials science due to their stability, versatility, and relatively low toxicity . The primary research application of this compound is as a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids/esters . In this reaction, the compound acts as a nucleophilic coupling partner, enabling the introduction of the substituted 5-chloro-2,4-dimethoxyphenyl moiety into more complex molecular architectures. This is particularly valuable in medicinal chemistry for the synthesis of biphenyl derivatives and other structurally diverse compounds for drug discovery programs . The pinacol ester group enhances the compound's stability and handling characteristics compared to the corresponding boronic acid, which can be prone to dehydration and oligomerization . Boronic acids and their esters, such as this pinacol ester, have gained significant importance in medicinal chemistry. They can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties, selectivity, and metabolic stability of lead compounds . The unique physicochemical properties of the boronic acid functional group allow it to form reversible covalent complexes with biological nucleophiles, such as hydroxyl groups in carbohydrates or residues in enzyme active sites. This mechanism is exploited in several approved boron-containing drugs, which are proteasome or β-lactamase inhibitors . Researchers can use this building block to create novel molecules for screening against various biological targets, including enzymes, receptors, and nucleic acids. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting, using appropriate personal protective equipment and engineering controls .

Properties

IUPAC Name

2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIANJKBNTZMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145418
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-49-8
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

    Protic Solvent or Acid: Used in protodeboronation reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Suzuki-Miyaura Coupling Efficiency

The chlorine and methoxy substituents influence reaction rates and yields in Suzuki couplings:

Compound Coupling Partner Yield (%) Reaction Conditions
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester 2-Iodoazulene () 75–85 Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O
2,4-Dimethoxyphenylboronic acid pinacol ester Thienothiophene diboronic acid 60–70 Similar conditions
5-Chloro-2-fluorophenylboronic acid pinacol ester 4-(Bromomethyl)phenyl derivatives 80–90 Cu catalysis, DIPEA

The 5-chloro-2,4-dimethoxy variant demonstrates higher yields than non-chlorinated analogs, likely due to enhanced electrophilicity from the chlorine atom .

Stability and Functional Group Compatibility

  • Oxidative Stability: Pinacol esters are stable under basic and neutral conditions but hydrolyze in acidic or oxidative environments. For example, the pinacol group in 5-chloro-2,4-dimethoxyphenylboronic acid pinacol ester can be cleaved using NaIO₄ to regenerate the boronic acid ().

Biological Activity

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

  • Chemical Formula : C12H16BClO4
  • Molecular Weight : 264.62 g/mol
  • CAS Number : 2121512-49-8

The structure of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester includes a boronic acid moiety, which is crucial for its biological activity. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

Boronic acids, including this compound, are known to interact with various biomolecules, particularly proteins. The mechanism often involves:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity.
  • Proteasome Inhibition : Some studies have indicated that derivatives of boronic acids can inhibit the 20S proteasome, a crucial component in protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins such as p53, which is vital in cancer pathways .

Anticancer Properties

Research has shown that 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : Studies indicate that compounds similar to this boronic acid derivative demonstrate selective toxicity towards breast cancer cells, outperforming traditional chemotherapeutics in some cases .
  • Colon Carcinoma : The compound has shown potential in inhibiting growth in human colon carcinoma cells (HCT116), with IC50 values indicating effective concentrations for therapeutic action .

Enzyme Interaction

The compound's ability to inhibit specific enzymes makes it a candidate for further research in drug development:

  • Proteasome Inhibition : As noted earlier, the inhibition of the proteasome can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is being explored for developing new anticancer therapies .
  • Targeting Enzymes : The boronic acid moiety allows for selective targeting of enzymes involved in various metabolic pathways, potentially leading to new treatments for diseases beyond cancer.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study demonstrated that the compound exhibited an IC50 value of 3.85 µM against HCT116 colon carcinoma cells, indicating strong anticancer properties .
  • Mechanistic Insights :
    • Research highlighted that the compound could induce G2/M phase cell cycle arrest in U266 cells, leading to reduced proliferation rates. This was attributed to the accumulation of proteins due to proteasome inhibition .
  • Pharmacokinetics :
    • Initial pharmacokinetic studies suggest favorable profiles for intravenous administration, although optimization is necessary to enhance bioavailability at therapeutic targets .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester3.85Proteasome inhibition
AM 583.85Proteasome inhibition
Bortezomib7.05Proteasome inhibition

This table illustrates the comparative efficacy of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester against other known proteasome inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester, and how is purity validated?

  • Methodology : Synthesis typically involves coupling the aryl halide precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Post-synthesis, purity is assessed via ¹H/¹³C NMR (e.g., verifying the absence of free boronic acid at δ ~7 ppm) and HPLC (>95% purity threshold). For example, analogous compounds like 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are characterized by distinct methyl group signals (δ 1.0–1.3 ppm for pinacol) and aryl proton splitting patterns .
  • Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester.

Q. How do reaction conditions influence Suzuki-Miyaura cross-coupling efficiency with this compound?

  • Methodology : Optimize catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃ or CsF), and solvent (toluene/EtOH or THF). For example, 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester achieves >80% yield in THF with Pd(OAc)₂ and SPhos ligand .
  • Key Variables :

VariableOptimal RangeImpact
Temperature80–100°CHigher temps reduce reaction time but risk decomposition
Catalyst Loading1–5 mol%Excess Pd increases cost and purification difficulty
Solvent PolarityLow (toluene)Enhances arylboronate stability

Q. How does the substitution pattern (chloro, methoxy) affect reactivity in cross-coupling reactions?

  • Methodology : Compare Hammett σ values for substituents: electron-withdrawing Cl (σₚ ≈ 0.23) and electron-donating OMe (σₚ ≈ -0.27) influence transmetalation rates. For instance, 2,4-Difluoro-5-methoxyphenylboronic acid pinacol ester shows slower coupling with electron-deficient aryl halides due to competing electronic effects .
  • Design Tip : Use DFT calculations to predict charge distribution on the boron center .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies for sterically hindered substrates?

  • Methodology : Perform controlled experiments varying ligands (e.g., BrettPhos vs. XPhos) and bases. For example, 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester showed 40% yield with K₂CO₃ vs. 72% with CsF due to enhanced solubility of inorganic byproducts .
  • Data Analysis : Use Arrhenius plots to isolate temperature-dependent vs. catalyst-limited effects .

Q. What experimental designs can isolate electronic vs. steric effects of substituents on reaction outcomes?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to compare rates for para-Cl vs. meta-OMe analogs.
  • Competition Experiments : Pair 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester with electronically divergent aryl halides.
    • Example : 4-Acetylphenylboronic acid pinacol ester exhibited lower reactivity with electron-rich partners due to reduced Lewis acidity at boron .

Q. What strategies improve the characterization of air-sensitive intermediates derived from this compound?

  • Methodology : Use glovebox techniques for handling and in-situ generation of intermediates. For example, 4-Formylphenylboronic acid pinacol ester derivatives are stabilized as trifluoroborate salts under inert atmospheres .
  • Tools : Low-temperature ¹¹B NMR (δ 28–32 ppm for boronate esters) to track decomposition .

Q. How do storage conditions impact the compound’s stability and reactivity?

  • Findings : Boronic esters hydrolyze in humid environments. Store at -20°C under argon, with molecular sieves. Analogous compounds like 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester degrade by 15% after 30 days at 25°C .
  • Stability Table :

ConditionDegradation Rate
Dry, inert<2% over 6 months
Ambient humidity10% over 1 month

Q. What mechanistic insights exist for transmetalation steps involving this compound?

  • Methodology : Isotope labeling (e.g., ¹⁰B/¹¹B) and kinetic isotope effect (KIE) studies. For example, 2-Fluoro-4-methylthiophenylboronic acid pinacol ester showed a KIE of 1.2, suggesting rate-limiting Pd-OB bond formation .
  • Advanced Tool : Operando XAS (X-ray absorption spectroscopy) to track Pd oxidation states during coupling .

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